![molecular formula C23H22ClN7O2 B2623001 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone CAS No. 923514-86-7](/img/structure/B2623001.png)
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone
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Description
The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone
is a complex organic molecule. It contains a triazolopyrimidine core, which is a heterocyclic compound containing a triazole ring fused to a pyrimidine ring . This core is attached to a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a phenyl ring, which is a six-membered aromatic ring containing carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups. The presence of the triazolopyrimidine core suggests that it may have interesting chemical properties and potential biological activity . The chlorophenyl group, piperazine ring, and ethoxyphenyl group are all common functional groups in medicinal chemistry, often contributing to the biological activity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 372.9 g/mol, a formal charge of +1, and a complexity of 623 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 41.8 Ų .Future Directions
Given the potential biological activity of this compound, future research could focus on further elucidating its mechanism of action and exploring its potential as a therapeutic agent. Additionally, studies could investigate the synthesis of this compound and its derivatives, as well as their physical and chemical properties .
Mechanism of Action
Target of action
The compound “(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone” belongs to the class of triazolopyrimidines . Compounds in this class have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell proliferation . Therefore, this compound might also target CDKs or similar proteins.
Mode of action
If this compound does indeed target CDKs, it might bind to these enzymes and inhibit their activity, thereby preventing cell proliferation .
Biochemical pathways
The inhibition of CDKs would affect the cell cycle, potentially causing cell cycle arrest and apoptosis .
Pharmacokinetics
Many triazolopyrimidines have good bioavailability and can readily cross cell membranes due to their lipophilic nature .
Result of action
If this compound acts as a CDK inhibitor, it could lead to the death of proliferating cells, such as cancer cells .
properties
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c1-2-33-19-6-4-3-5-18(19)23(32)30-13-11-29(12-14-30)21-20-22(26-15-25-21)31(28-27-20)17-9-7-16(24)8-10-17/h3-10,15H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSYTGTWJQKHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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